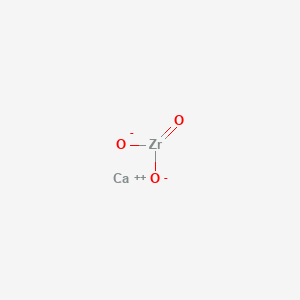
Holmium fluoride (HoF3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium fluoride, with the chemical formula HoF3, is an inorganic compound that appears as a yellowish powder. It is insoluble in water and has an orthorhombic crystal system. Holmium fluoride is a rare earth fluoride and belongs to the lanthanide series of elements. It is known for its high melting point and unique magnetic properties.
Mechanism of Action
Target of Action
Holmium Fluoride (HoF3) is an inorganic compound . It is primarily used in oxygen-sensitive applications such as metal production . The primary targets of HoF3 are therefore industrial processes where it acts as a source of holmium .
Mode of Action
HoF3 can be produced by reacting holmium oxide and ammonium fluoride, then crystallizing it from the ammonium salt formed in solution . It can also be prepared by directly reacting holmium with fluorine . The compound is a yellowish powder that is insoluble in water . It has an orthorhombic crystal system .
When HoF3 is exposed to external energy such as ultraviolet or blue light, the electrons of the Ho3+ ions are excited from the ground state energy level to a higher excited state energy level . This is due to the rich energy level structure of the rare earth ions, especially the multiple discrete energy levels on the 4f orbit, which usually correspond to the absorption of light at specific wavelengths .
Biochemical Pathways
Its fluorescence properties are often used in the development of high-performance luminescent devices and optical materials .
Pharmacokinetics
It is insoluble in water , which suggests that its bioavailability would be low if it were to enter a biological system.
Result of Action
The primary result of HoF3 action in its typical use cases is the production of holmium for industrial applications . In the context of its fluorescence properties, the result of HoF3 action is the emission of light at specific wavelengths when the compound is exposed to external energy .
Action Environment
The action of HoF3 is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, the preparation of HoF3 involves specific reactions at controlled temperatures . Furthermore, the fluorescence properties of HoF3 can be influenced by the presence of other substances in the environment .
Preparation Methods
Holmium fluoride can be synthesized through several methods:
-
Reaction of Holmium Oxide with Ammonium Fluoride
Conditions: This reaction involves heating holmium oxide with ammonium fluoride, followed by crystallization from the ammonium salt formed in the solution.
-
Direct Reaction of Holmium with Fluorine
Conditions: This method involves the direct reaction of elemental holmium with fluorine gas at elevated temperatures.
Chemical Reactions Analysis
Holmium fluoride undergoes various chemical reactions, including:
-
Oxidation and Reduction
- Holmium fluoride can participate in redox reactions, where it can be reduced to elemental holmium or oxidized to higher oxidation states.
-
Substitution Reactions
- Holmium fluoride can undergo substitution reactions with other halides or ligands, leading to the formation of different holmium compounds.
-
Common Reagents and Conditions
- Reagents such as hydrofluoric acid, hydrochloric acid, and water can interact with holmium fluoride under specific conditions to form various products.
-
Major Products
- The major products formed from these reactions include holmium chloride, holmium oxide, and other holmium halides.
Scientific Research Applications
Holmium fluoride has several scientific research applications:
-
Chemistry
- Holmium fluoride is used as a precursor in the synthesis of other holmium compounds and materials.
-
Biology and Medicine
- Due to its high magnetic moment, holmium fluoride is explored for use in magnetic resonance imaging (MRI) contrast agents.
-
Industry
- Holmium fluoride is used in the production of high-strength magnets and in various optical applications, including lasers and optical filters.
-
Solid-State Fluoride Batteries
- Holmium fluoride is being investigated for use in solid-state fluoride batteries due to its high fluoride ion conductivity.
Comparison with Similar Compounds
Holmium fluoride can be compared with other rare earth fluorides such as yttrium fluoride (YF3) and lanthanum fluoride (LaF3):
-
Yttrium Fluoride (YF3)
- Yttrium fluoride has similar chemical properties to holmium fluoride but differs in its magnetic properties and applications.
-
Lanthanum Fluoride (LaF3)
- Lanthanum fluoride is another rare earth fluoride with different optical and electronic properties compared to holmium fluoride.
-
Uniqueness
- Holmium fluoride is unique due to its high magnetic moment and specific applications in magnetic and optical devices, which distinguish it from other rare earth fluorides.
Properties
CAS No. |
13760-78-6 |
|---|---|
Molecular Formula |
F3Ho |
Molecular Weight |
221.92554 g/mol |
IUPAC Name |
holmium(3+);trifluoride |
InChI |
InChI=1S/3FH.Ho/h3*1H;/q;;;+3/p-3 |
InChI Key |
FDIFPFNHNADKFC-UHFFFAOYSA-K |
SMILES |
F[Ho](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Ho+3] |
Key on ui other cas no. |
13760-78-6 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


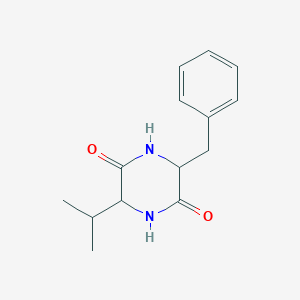
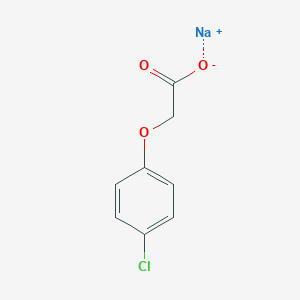
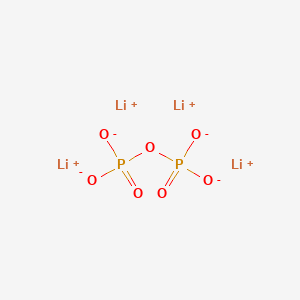

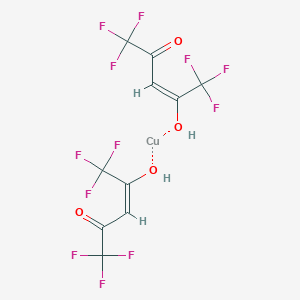
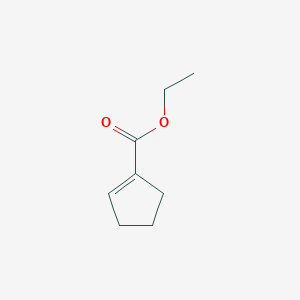
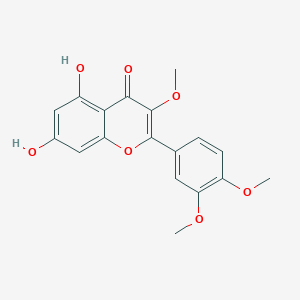
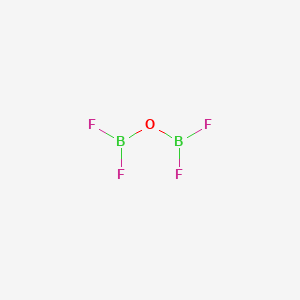


![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)


